Cas no 1691768-69-0 (1-(3-chloro-4-fluorophenyl)methylcyclopropane-1-carboxylic acid)

1-(3-Chloro-4-fluorophenyl)methylcyclopropane-1-carboxylic acid is a specialized organic compound featuring a cyclopropane core substituted with a carboxylic acid group and a (3-chloro-4-fluorophenyl)methyl moiety. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and fluoro substituents enhances its reactivity in cross-coupling reactions, while the cyclopropane ring contributes to conformational rigidity, potentially improving binding affinity in target applications. Its carboxylic acid functionality allows for further derivatization, enabling the development of novel bioactive molecules. This compound is particularly suited for research in medicinal chemistry, where precise structural modifications are critical for optimizing drug candidates.
1-(3-chloro-4-fluorophenyl)methylcyclopropane-1-carboxylic acid structure
1691768-69-0 structure
Product name:1-(3-chloro-4-fluorophenyl)methylcyclopropane-1-carboxylic acid
CAS No:1691768-69-0
MF:C11H10ClFO2
MW:228.647305965424
CID:5802659
PubChem ID:103038721

1-(3-chloro-4-fluorophenyl)methylcyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloro-4-fluorophenyl)methylcyclopropane-1-carboxylic acid
    • 1691768-69-0
    • EN300-1982300
    • 1-[(3-chloro-4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid
    • Inchi: 1S/C11H10ClFO2/c12-8-5-7(1-2-9(8)13)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15)
    • InChI Key: VCVMBOMHIWPEEN-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CC1(C(=O)O)CC1)F

Computed Properties

  • Exact Mass: 228.0353354g/mol
  • Monoisotopic Mass: 228.0353354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 37.3Ų

1-(3-chloro-4-fluorophenyl)methylcyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1982300-0.25g
1-[(3-chloro-4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid
1691768-69-0
0.25g
$774.0 2023-09-16
Enamine
EN300-1982300-5.0g
1-[(3-chloro-4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid
1691768-69-0
5g
$2981.0 2023-06-03
Enamine
EN300-1982300-0.05g
1-[(3-chloro-4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid
1691768-69-0
0.05g
$707.0 2023-09-16
Enamine
EN300-1982300-0.5g
1-[(3-chloro-4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid
1691768-69-0
0.5g
$809.0 2023-09-16
Enamine
EN300-1982300-2.5g
1-[(3-chloro-4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid
1691768-69-0
2.5g
$1650.0 2023-09-16
Enamine
EN300-1982300-10g
1-[(3-chloro-4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid
1691768-69-0
10g
$3622.0 2023-09-16
Enamine
EN300-1982300-0.1g
1-[(3-chloro-4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid
1691768-69-0
0.1g
$741.0 2023-09-16
Enamine
EN300-1982300-1.0g
1-[(3-chloro-4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid
1691768-69-0
1g
$1029.0 2023-06-03
Enamine
EN300-1982300-10.0g
1-[(3-chloro-4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid
1691768-69-0
10g
$4421.0 2023-06-03
Enamine
EN300-1982300-1g
1-[(3-chloro-4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid
1691768-69-0
1g
$842.0 2023-09-16

Additional information on 1-(3-chloro-4-fluorophenyl)methylcyclopropane-1-carboxylic acid

1-(3-Chloro-4-Fluorophenyl)methylcyclopropane-1-carboxylic Acid: A Comprehensive Overview

The compound 1-(3-chloro-4-fluorophenyl)methylcyclopropane-1-carboxylic acid (CAS No. 1691768-69-0) is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its cyclopropane ring, which is a three-membered ring with high ring strain, making it highly reactive in certain chemical reactions. The presence of chlorine and fluorine substituents on the phenyl ring further enhances its chemical reactivity and functional diversity.

Recent studies have highlighted the importance of cyclopropane-containing compounds in drug design due to their ability to induce specific stereochemical effects and improve pharmacokinetic properties. The chloro-fluoro substitution pattern on the phenyl group in this compound has been shown to influence its electronic properties, making it a promising candidate for use in medicinal chemistry. Researchers have explored its potential as a building block for constructing bioactive molecules, particularly in the development of antimicrobial agents and anti-inflammatory drugs.

The synthesis of 1-(3-chloro-4-fluorophenyl)methylcyclopropane-1-carboxylic acid involves a multi-step process that typically begins with the preparation of the corresponding chloro-fluoro-substituted benzene derivative. This is followed by Friedel-Crafts alkylation or acylation to introduce the cyclopropane ring. The final step involves hydrolysis or oxidation to yield the carboxylic acid form. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste.

In terms of physical properties, this compound exhibits a melting point of approximately 200°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility in water is very low, which is advantageous for certain applications where controlled release or targeted delivery is desired. The compound's stability under various conditions has also been extensively studied, with results indicating that it remains stable under neutral and mildly acidic conditions but undergoes degradation under strong basic conditions.

One of the most exciting areas of research involving this compound is its application in bioorganic chemistry. Scientists have investigated its ability to act as a chiral auxiliary in asymmetric synthesis, where it has demonstrated high enantioselectivity in certain reactions. Additionally, its use as a ligand in metal-catalyzed cross-coupling reactions has shown promise, particularly in the construction of complex aromatic systems.

Recent studies have also explored the biological activity of 1-(3-chloro-4-fluorophenyl)methylcyclopropane-1-carboxylic acid. In vitro assays have revealed moderate activity against several bacterial strains, suggesting potential applications in antibacterial drug development. Furthermore, preliminary results from animal studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease therapeutics.

In conclusion, 1-(3-chloro-4-fluorophenyl)methylcyclopropane-1-carboxylic acid (CAS No. 1691768-69-0) is a versatile compound with a wide range of potential applications in chemistry and pharmacology. Its unique structure, combined with recent advancements in synthesis and application research, positions it as an important molecule for future scientific exploration and industrial development.

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